![molecular formula C13H18ClFN2O3 B2600342 3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride CAS No. 2059999-67-4](/img/structure/B2600342.png)
3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride” is a chemical compound with the molecular formula C13H18ClFN2O3 and a molecular weight of 304.75 . It belongs to the class of organic compounds known as phenylmorpholines, which are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, methyl 3- fluoro-4- morphinolino phenyl carbamate (V) is reacted with R-epichlorohydrin in the presence of n-butyllithium in hexane to obtain ®-5- (chloromethyl)-3- (3-fluoro-4-morpholinophenyl) oxazolidin- 2-one (IV) which reacts with potassium phthalimide in presence of polar solvent to give (S)-2- [3- (3-3-fluoro-4-morpholin-4-yl-phenyl)-oxazolidine-5-yl methyl]-isoindole-1,3-dione (III) .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17FN2O3.ClH/c14-11-9-10 (13 (17)18)1-2-12 (11)15-3-4-16-5-7-19-8-6-16;/h1-2,9,15H,3-8H2, (H,17,18);1H .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 225-229°C . The compound is stored at room temperature .Scientific Research Applications
Antimicrobial Activity :
- Fluorinated benzothiazolo imidazole compounds, similar in structure to the chemical , have shown promising antimicrobial activity. This highlights the potential of such fluorinated compounds in the development of new antimicrobial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Biological Activity Studies :
- In a study synthesizing morpholine derivatives containing a fluorine moiety, the synthesized compounds demonstrated significant biological activities, including antibacterial, antioxidant, and anti-tuberculosis effects. This suggests the usefulness of such fluorinated morpholine compounds in various biological applications (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
Synthesis of Biologically Active Molecules :
- Fluorine-containing compounds, similar to the queried chemical, have been used in the synthesis of new biologically active molecules, particularly for their potential antibacterial properties. This underscores the role of fluorine in enhancing the biological activity of pharmaceutical compounds (Holla, Bhat, & Shetty, 2003).
Conventional and Microwave Irradiation Techniques in Synthesis :
- A study on the synthesis of new fluoroquinolones analogs under both conventional and microwave irradiation techniques reveals the importance of fluorine in the chemical structure for antimicrobial activity. This method showcases the efficient synthesis of fluorine-containing compounds and their potential applications in medicinal chemistry (Mutyala Veera Venkata Vara Prasad, Veranna, Rao, & Darsi, 2017).
Safety and Hazards
Mechanism of Action
It’s worth noting that this compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The presence of these functional groups could influence its interaction with biological targets, its pharmacokinetics, and its stability in different environments.
properties
IUPAC Name |
3-fluoro-4-(2-morpholin-4-ylethylamino)benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3.ClH/c14-11-9-10(13(17)18)1-2-12(11)15-3-4-16-5-7-19-8-6-16;/h1-2,9,15H,3-8H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUMJZCGPNGFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

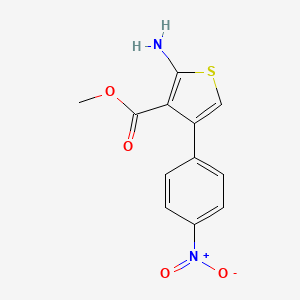
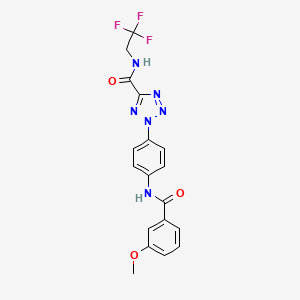


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2600266.png)
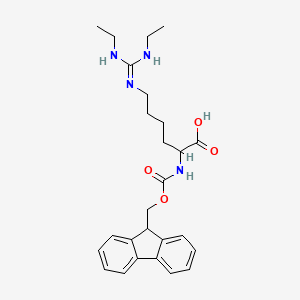
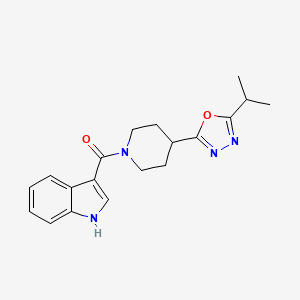
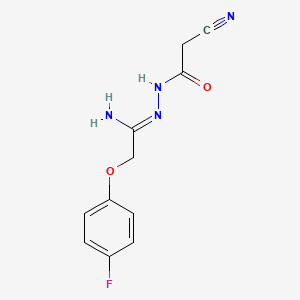
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2600270.png)
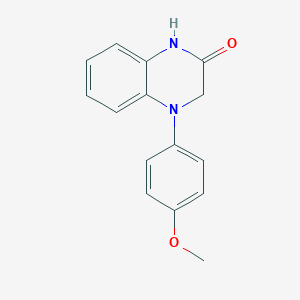
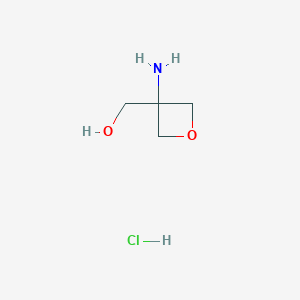
![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2600277.png)
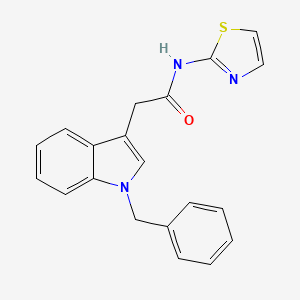
![3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione](/img/structure/B2600282.png)